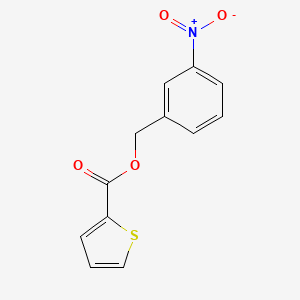

3-nitrobenzyl 2-thiophenecarboxylate

Description

3-Nitrobenzyl 2-thiophenecarboxylate is an ester derivative of 2-thiophenecarboxylic acid, where the carboxylic acid group is esterified with a 3-nitrobenzyl alcohol moiety. The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a carboxylate ester to a benzyl group substituted with a nitro (-NO₂) group at the meta-position. This structural arrangement confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science.

Properties

IUPAC Name |

(3-nitrophenyl)methyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4S/c14-12(11-5-2-6-18-11)17-8-9-3-1-4-10(7-9)13(15)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWIPACWTLJLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

- 3-Nitrobenzyl 2-thiophenecarboxylate (hypothetical target compound): Contains a nitro group at the benzyl meta-position, which is strongly electron-withdrawing.

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate ():

Methyl 3-[4-(2-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate ():

- Methyl 2-amino-3-thiophenecarboxylate (): Substitutes the nitrobenzyl group with an amino (-NH₂) group, which is electron-donating.

Molecular Weight and Structural Complexity

| Compound Name (Selected Examples) | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 3-Nitrobenzyl 2-thiophenecarboxylate* | C₁₂H₉NO₄S | 263.27 (calc.) | Nitrobenzyl, thiophene ester |

| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate | C₁₉H₁₅NO₄S₂ | 385.46 | Nitrobenzyl, sulfanyl, methylphenyl |

| Methyl 2-amino-3-thiophenecarboxylate | C₆H₇NO₂S | 157.19 | Amino, methyl ester |

*Calculated molecular weight based on structural formula.

The addition of bulky substituents (e.g., sulfanyl groups) increases molecular weight and steric hindrance, which may reduce reaction rates in ester hydrolysis or coupling reactions. Conversely, smaller groups like amino or nitro maintain lower molecular weights, favoring solubility and synthetic versatility.

Table 1: Structural and Molecular Comparison of Selected Thiophenecarboxylates

| Compound Name | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|

| 3-Nitrobenzyl 2-thiophenecarboxylate | 263.27 (calc.) | Nitrobenzyl | Organic synthesis, materials |

| 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate | 385.46 | Sulfanyl, methylphenyl | Bioactive agents, hydrophobic materials |

| Methyl 2-amino-3-thiophenecarboxylate | 157.19 | Amino, methyl ester | Pharmaceutical intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.